molecular formula C17H14Cl2N4OS B6091906 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea

Cat. No.: B6091906
M. Wt: 393.3 g/mol
InChI Key: IKLWNWGTAGAGNP-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications, particularly in medicinal chemistry due to its unique structural features and biological activities.

Future Directions

The broad and potent activity of 1,3,4-thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on further exploring the biological activities of this compound and its derivatives, and developing new drugs based on this structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 3,4-dichlorobenzyl chloride with thiosemicarbazide to form the intermediate 5-(3,4-dichlorobenzyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methylphenyl isocyanate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound has been evaluated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but with a benzylthio group instead of a dichlorobenzyl group.

    1-(5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but with a 4-chlorobenzyl group instead of a 3,4-dichlorobenzyl group.

Uniqueness

1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is unique due to the presence of both the 3,4-dichlorobenzyl and 4-methylphenyl groups. These structural features contribute to its distinct biological activities and potential applications. The dichlorobenzyl group may enhance its antimicrobial properties, while the thiadiazole ring provides stability and versatility in chemical reactions.

Properties

IUPAC Name

1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c1-10-2-5-12(6-3-10)20-16(24)21-17-23-22-15(25-17)9-11-4-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLWNWGTAGAGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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